![molecular formula C9H17NO B1323042 (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol CAS No. 105176-66-7](/img/structure/B1323042.png)
(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol” is a chemical compound with the molecular formula C9H17NO . It is also known by other names such as “(4-amino-1-bicyclo [2.2.2]octanyl)methanol” and "Bicyclo [2.2.2]octane-1-methanol, 4-amino-" .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2" . This indicates the specific arrangement of atoms in the molecule. The compound also has a Canonical SMILES representation, which is "C1CC2(CCC1(CC2)CO)N" .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 155.24 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound’s exact mass and monoisotopic mass are both 155.131014166 g/mol . Its topological polar surface area is 46.2 Ų . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Antiprotozoal Activities
(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol derivatives have shown significant potential in antiprotozoal activities. Several studies have focused on the synthesis and testing of these derivatives against protozoan parasites such as Trypanosoma b. rhodesiense, responsible for East African sleeping sickness, and Plasmodium falciparum, the causative organism of Malaria tropica. For instance, Weis et al. (2003) and Seebacher et al. (2006) reported the stereoselective reduction of 4-Aminobicyclo[2.2.2]octanones to their corresponding alcohols, demonstrating their effectiveness against these protozoan parasites (Weis, Brun, Saf, & Seebacher, 2003); (Seebacher, Berger, Kaiser, Brun, Saf, & Weis, 2006).
Structural Requirements for Antiprotozoal Activity
Investigations into the structural requirements for the antiprotozoal activity of 4-Aminobicyclo[2.2.2]Octan-1-yl)methanol derivatives have been conducted. These studies aimed to understand how the substitution of the bicyclo[2.2.2]octane skeleton affects biological activities. This research has significant implications for the development of new antiprotozoal drugs (Seebacher et al., 2006).
Synthesis and Chemical Properties
Research has also been conducted on the synthesis and chemical properties of this compound and its derivatives. This includes studies on methanolysis, the influence of functional groups in the ring skeleton, and the preparation of these compounds through various synthetic pathways. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Verbist, Smets, Borggraeve, Compernolle, & Hoornaert, 2004); (Weis, Berger, Kaiser, Brun, Saf, & Seebacher, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
(4-amino-1-bicyclo[2.2.2]octanyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDXCIXGFGTWHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105176-66-7 |
Source


|
| Record name | {4-aminobicyclo[2.2.2]octan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
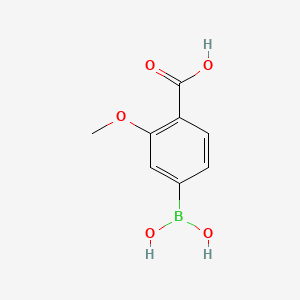
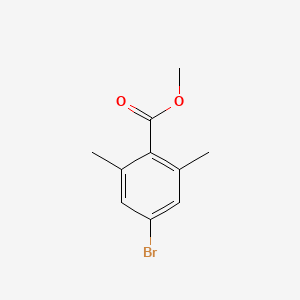
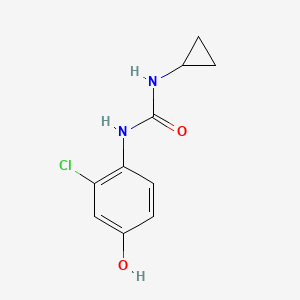
![[2-(2-Isopropylphenoxy)phenyl]methanol](/img/structure/B1322971.png)

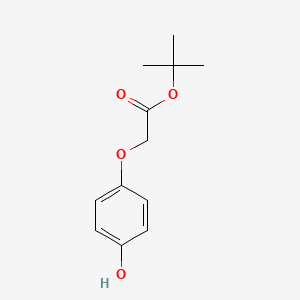
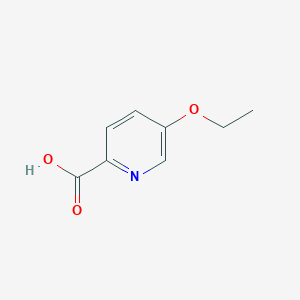
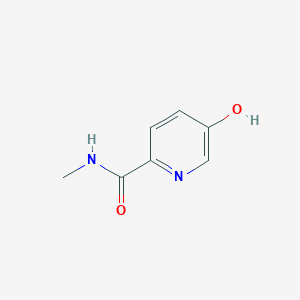
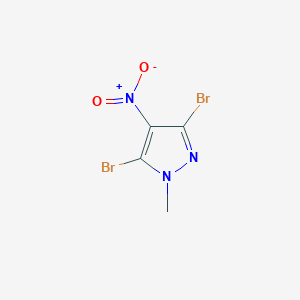

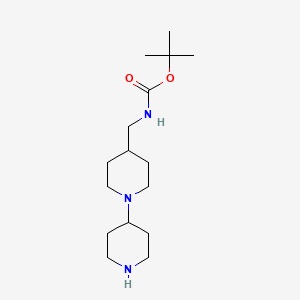
![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)
![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)

